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molecular formula C11H10F2O4 B8543686 3-(3,4-Difluorophenyl)glutaric acid

3-(3,4-Difluorophenyl)glutaric acid

Cat. No. B8543686
M. Wt: 244.19 g/mol
InChI Key: AFPBWMWFJUOSRN-UHFFFAOYSA-N
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Patent
US05654316

Procedure details

Diethyl-3,4-difluorobenzal-bis-acetoacetate (11 g) in ethanol (150 mL) was treated with 50% NaOH (150 mL) and heated at reflux for 4 hours. Approximately 100 mL of solvent was removed by distillation. The remaining solution was cooled to 0° C. and sufficient HCl was added dropwise to adjust the pH to 1. The resulting solution was extracted with EtOAc (3×300 mL) and the combined extracts dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a white solid (7.4 g).
Name
Diethyl-3,4-difluorobenzal-bis-acetoacetate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C[C:6]([CH2:8][CH:9]([CH2:18][C:19](=[O:26])CC(OCC)=O)[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([F:17])[CH:11]=1)=[O:7])C.[OH-:28].[Na+].C([OH:32])C>>[F:17][C:12]1[CH:11]=[C:10]([CH:9]([CH2:8][C:6]([OH:7])=[O:32])[CH2:18][C:19]([OH:26])=[O:28])[CH:15]=[CH:14][C:13]=1[F:16] |f:1.2|

Inputs

Step One
Name
Diethyl-3,4-difluorobenzal-bis-acetoacetate
Quantity
11 g
Type
reactant
Smiles
C(C)OC(CC(=O)CC(C1=CC(=C(C=C1)F)F)CC(CC(=O)OCC)=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Approximately 100 mL of solvent was removed by distillation
ADDITION
Type
ADDITION
Details
sufficient HCl was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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